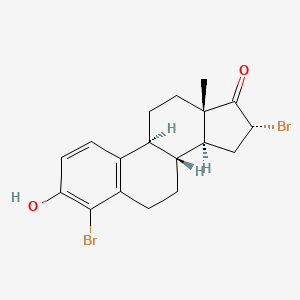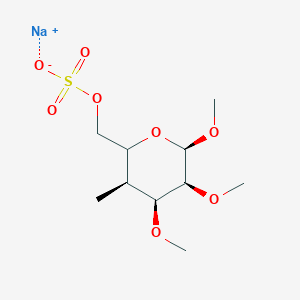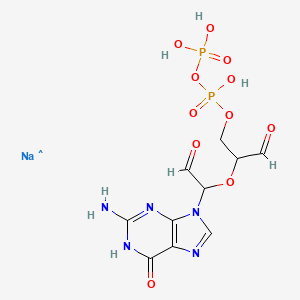![molecular formula C₃₀H₄₁N₇O₆ B1140926 tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate CAS No. 120225-76-5](/img/structure/B1140926.png)
tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of complex organic molecules like tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate involve intricate organic synthesis techniques, analytical methods for structure elucidation, and assessments of physical and chemical properties. These compounds often play a crucial role in the development of pharmaceuticals and materials science due to their unique structural features.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multiple steps, including acylation, nucleophilic substitution, reduction, and protection/deprotection of functional groups. For instance, Bingbing Zhao et al. (2017) reported the synthesis of a related compound through a multi-step process that includes acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using NMR spectroscopy, mass spectrometry, and X-ray crystallography. Kant et al. (2015) described the crystal structure of a tert-butyl ester compound, showcasing the molecule's non-planar conformation and interactions that stabilize the crystal packing (Kant et al., 2015).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Synthesis and Structural Analysis : Research has focused on the synthesis and structural analysis of compounds similar in structure to tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate. For example, Soengas et al. (2008) synthesized a compound with a similar structure and analyzed its crystal structure, confirming the absolute configuration assumed from synthesis through diffraction data (Soengas et al., 2008).
Antimicrobial Agent Synthesis : Doraswamy and Ramana (2013) described the synthesis of substituted phenyl azetidines, potentially relevant as antimicrobial agents, which shares a common reaction pathway with the synthesis of tert-butyl derivatives (Doraswamy & Ramana, 2013).
Pharmaceutical Intermediate Production
Synthesis of Key Intermediates for Medications : Rádl (2003) reported a new synthesis method for a tert-butyl compound, a key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor. This highlights the role of similar tert-butyl compounds in pharmaceutical synthesis (Rádl, 2003).
Intermediate for Anticancer Drugs : Zhang and colleagues (2017) developed a rapid synthetic method for a tert-butyl compound, an important intermediate in many biologically active compounds like omisertinib (Bingbing Zhao et al., 2017).
Catalysis and Organic Reactions
- Catalytic and Reaction Studies : Research by Niesmann, Klingebiel, and Noltemeyer (1996) on di-tert-butyl(di-tert-butylphenylsilylimino) silane reveals insights into the reaction mechanisms and catalytic properties of compounds with tert-butyl groups, which could be relevant for understanding this compound (Niesmann et al., 1996).
Eigenschaften
IUPAC Name |
tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O6/c1-7-32-26(39)22-21-23(43-30(5,6)42-21)27(40-22)37-16-34-20-24(31)35-28(36-25(20)37)33-15-14-18-10-8-17(9-11-18)12-13-19(38)41-29(2,3)4/h8-11,16,21-23,27H,7,12-15H2,1-6H3,(H,32,39)(H3,31,33,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABKEQHHQHYFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



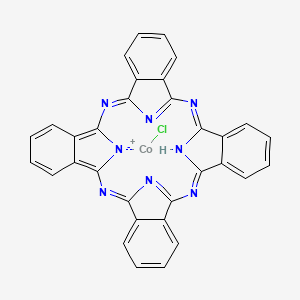
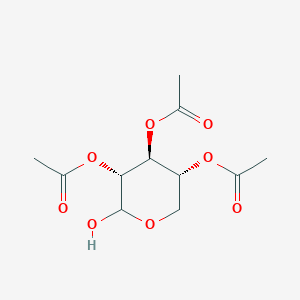
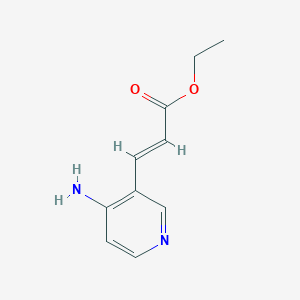

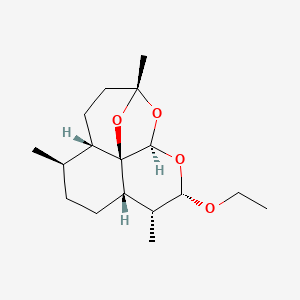
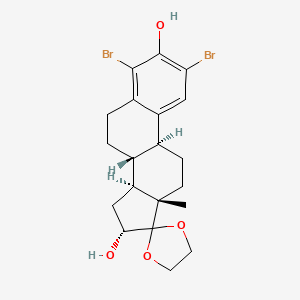
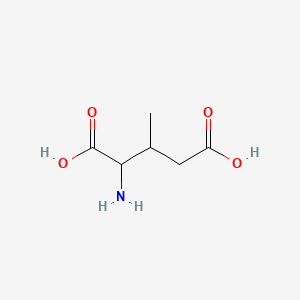
![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
